Cas no 333361-51-6 (4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene)

4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene is a halogenated aromatic compound featuring both bromo and chloro substituents, along with a 4-methoxyphenylmethyl group. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple functional groups allows for selective modifications, enabling applications in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined reactivity and stability under various conditions enhance its utility in complex synthetic pathways. The compound is typically handled under controlled conditions due to its halogenated nature, ensuring consistent performance in research and industrial applications.
4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene structure
333361-51-6 structure
Product Name:4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene
CAS No:333361-51-6
MF:C14H12BrClO
MW:311.601482391357
CID:1456860
PubChem ID:22328594
Update Time:2025-08-05

4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]-
    • 2-(4-methoxybenzyl)-4-bromo-1-chlorobenzene
    • 333361-51-6
    • 4-bromo-1-chloro-2-(4-methoxy-benzyl)-benzene
    • R6FWF2F8U6
    • 4-Bromo-1 -chloro-2-(4-methoxv-benzyl)-benzene
    • 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene
    • SCHEMBL181109
    • 4-bromo-1-chloro-2-(4-methoxybenzyl)-benzene
    • 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene? (Dapagliflozin Impurity pound(c)
    • 1-bromo-4-chloro-3-(4-methoxybenzyl)benzene
    • DA-28143
    • QBMACPLNLMUFGJ-UHFFFAOYSA-N
    • CS-0165483
    • 4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene
    • 1-Bromo-4-chloro-3-(4-methoxy-benzyl)-benzene
    • 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene
    • Inchi: 1S/C14H12BrClO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3
    • InChI Key: QBMACPLNLMUFGJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)CC1C=CC(=CC=1)OC)Cl

Computed Properties

  • Exact Mass: 309.97606
  • Monoisotopic Mass: 309.97601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.410±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (4.1E-3 g/L) (25 ºC),
  • PSA: 9.23

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4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:333361-51-6)4-溴-1-氯-2-(4-甲氧基-苄基)-苯
Order Number:LE25930759
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:53
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Additional information on 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene

Introduction to 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene (CAS No. 333361-51-6)

4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene, identified by its Chemical Abstracts Service (CAS) number 333361-51-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This aromatic benzene derivative features a unique structural configuration, combining bromine and chlorine substituents with a methoxyphenylmethyl side chain, making it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene consists of a benzene ring substituted at the 1-position with a chlorine atom, at the 4-position with a bromine atom, and at the 2-position with a (4-methoxyphenyl)methyl group. This particular arrangement imparts distinct electronic and steric properties to the molecule, which are highly relevant for its utility in drug discovery and development. The presence of both halogen atoms enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations.

In recent years, 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene has been explored as a key building block in the synthesis of novel pharmaceutical agents. Its structural motifs are reminiscent of several known bioactive compounds, suggesting potential applications in the development of therapeutic agents targeting various diseases. For instance, the methoxyphenylmethyl moiety is commonly found in compounds with anti-inflammatory, antimicrobial, and anticancer properties.

One of the most compelling aspects of 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene is its role in constructing heterocyclic scaffolds. Heterocyclic compounds are ubiquitous in modern medicines due to their ability to engage with biological targets in unique ways. Researchers have leveraged the reactivity of this compound to develop derivatives with enhanced pharmacological profiles. For example, recent studies have demonstrated its utility in generating substituted pyrazoles and triazoles, which exhibit promising biological activities.

The synthesis of 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the bromination and chlorination of a suitable aromatic ring, followed by selective methylation at the desired position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high precision.

From a medicinal chemistry perspective, 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene serves as a versatile scaffold for drug design. Its structural features allow for modifications that can fine-tune pharmacokinetic properties such as solubility, metabolic stability, and binding affinity. For instance, replacing one of the halogen atoms with an alkyl or aryl group can significantly alter the compound's interaction with biological targets.

Recent advancements in computational chemistry have further enhanced the utility of 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene in drug discovery. Molecular modeling studies have revealed insights into how this compound interacts with enzymes and receptors at the molecular level. These insights have guided the design of more potent and selective analogs with improved therapeutic potential.

The pharmaceutical industry has shown particular interest in derivatives of 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene due to their potential as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that address these conditions more effectively.

In conclusion, 4-Bromo-1-chloro-2-(4-methoxyphenyl)methylbenzene (CAS No. 333361-51-6) is a structurally complex and chemically versatile compound with significant applications in pharmaceutical research. Its unique combination of substituents makes it an invaluable intermediate for synthesizing novel bioactive molecules. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:333361-51-6)4-溴-1-氯-2-(4-甲氧基-苄基)-苯
LE25930759
Purity:99%
Quantity:25KG,200KG,1000KG
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